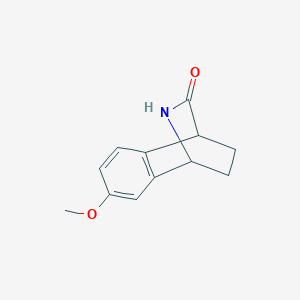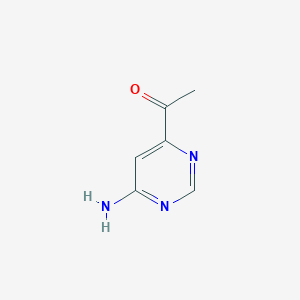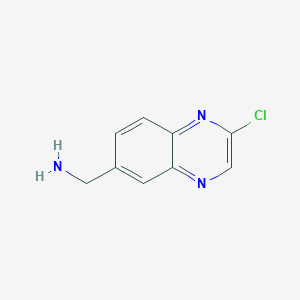
(2-Chloroquinoxalin-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroquinoxalin-6-yl)methanamine is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound features a chlorine atom at the second position and a methanamine group at the sixth position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroquinoxalin-6-yl)methanamine typically involves the functionalization of quinoxaline derivatives. One common method is the nucleophilic substitution reaction where a suitable quinoxaline precursor is reacted with a chlorinating agent to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroquinoxalin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of (2-Chloroquinoxalin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methanamine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the chlorine and methanamine groups.
2-Chloroquinoxaline: Similar structure but lacks the methanamine group.
6-Methoxyquinoxaline: Similar structure with a methoxy group instead of a methanamine group.
Uniqueness
(2-Chloroquinoxalin-6-yl)methanamine is unique due to the presence of both the chlorine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(2-chloroquinoxalin-6-yl)methanamine |
InChI |
InChI=1S/C9H8ClN3/c10-9-5-12-8-3-6(4-11)1-2-7(8)13-9/h1-3,5H,4,11H2 |
InChI Key |
FDQOGZLTOQIBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



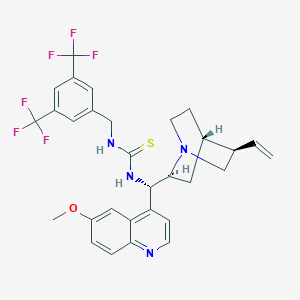


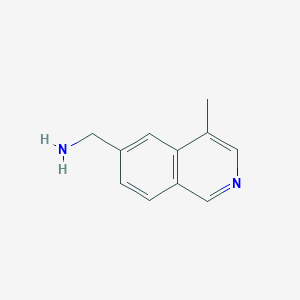
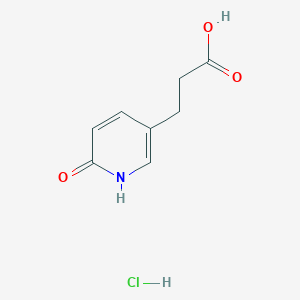

![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
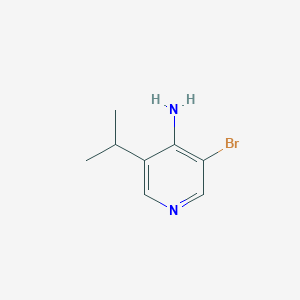
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)

